molecular formula C11H9Cl2O2P B14210560 Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate CAS No. 845754-39-4

Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate

Cat. No.: B14210560
CAS No.: 845754-39-4
M. Wt: 275.06 g/mol
InChI Key: BLHGVHCTFMAZAO-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate is a complex organophosphorus compound It is characterized by the presence of a phosphonochloridate group, a phenylethenyl moiety, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate typically involves the reaction of prop-2-yn-1-ol with 2-chloro-2-phenylethenylphosphonochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonochloridate group to phosphonates or phosphines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphonochloridates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphonochloridate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid residues such as serine or cysteine.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl 2-cyanoacrylate: Similar in structure but contains a cyano group instead of a phosphonochloridate group.

    Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Contains a bromo group and a methyl group, differing in both functional groups and reactivity.

    N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A lysine derivative with a prop-2-yn-1-yloxycarbonyl group.

Uniqueness

Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate is unique due to its combination of a phosphonochloridate group and a phenylethenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

845754-39-4

Molecular Formula

C11H9Cl2O2P

Molecular Weight

275.06 g/mol

IUPAC Name

[1-chloro-2-[chloro(prop-2-ynoxy)phosphoryl]ethenyl]benzene

InChI

InChI=1S/C11H9Cl2O2P/c1-2-8-15-16(13,14)9-11(12)10-6-4-3-5-7-10/h1,3-7,9H,8H2

InChI Key

BLHGVHCTFMAZAO-UHFFFAOYSA-N

Canonical SMILES

C#CCOP(=O)(C=C(C1=CC=CC=C1)Cl)Cl

Origin of Product

United States

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